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Abstract
Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic small molecule designed to

mimic the structure and function of human host defense peptides (HDPs), specifically

defensins. As an aryl amide foldamer, it overcomes the traditional limitations of peptide-based

therapeutics, such as proteolytic degradation, while retaining and enhancing the beneficial

properties of natural HDPs.[1] This document provides a comprehensive technical overview of

Brilacidin, detailing its molecular structure, multifaceted mechanism of action, and a summary

of its preclinical and clinical development across various indications. It is intended to serve as a

resource for researchers and professionals in the field of drug development.

Molecular Structure and Properties
Brilacidin is a synthetic, polymer-based small molecule designed through computational

modeling to replicate the amphiphilic properties of natural HDPs.[2] This structure,

characterized by an arylamide backbone with strategically placed charged and hydrophobic

elements, allows it to selectively interact with and disrupt microbial cell membranes.[2][3] Unlike

its natural counterparts, Brilacidin's non-peptidic nature confers a rigid backbone, enhancing its

stability and potency.[1]
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Property Value

IUPAC Name

N,N'-bis[3-{[5-

(carbamimidoylamino)pentanoyl]amino}-2-[(3R)-

pyrrolidin-3-yloxy]-5-

(trifluoromethyl)phenyl]pyrimidine-4,6-

dicarboxamide

Molecular Formula C40H50F6N14O6

Molar Mass 936.922 g·mol−1

CAS Number 1224095-98-0

Mechanism of Action
Brilacidin exhibits a multi-modal mechanism of action, encompassing direct antimicrobial

activity, immunomodulatory effects, and broad-spectrum antiviral properties.

Antimicrobial Action: Membrane Disruption
The primary antimicrobial mechanism of Brilacidin is the rapid disruption of bacterial cell

membranes. This process is initiated by the electrostatic interaction of the positively charged

Brilacidin molecule with the negatively charged components of bacterial membranes, such as

lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive

bacteria. This selective targeting leads to membrane depolarization, increased permeability,

and ultimately, cell death.[4][5] This direct and rapid action is thought to reduce the likelihood of

developing bacterial resistance.

Immunomodulatory Effects: Anti-inflammatory Pathways
Beyond its direct antimicrobial properties, Brilacidin demonstrates robust immunomodulatory

and anti-inflammatory activity. A key aspect of this is its ability to inhibit phosphodiesterase 4

(PDE4).[1] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels,

which in turn suppresses the production of pro-inflammatory cytokines and chemokines,

including TNF-α, IL-1β, IL-6, and IL-8.[1] This mechanism is central to its therapeutic potential

in inflammatory conditions such as oral mucositis and inflammatory bowel disease.
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Brilacidin's anti-inflammatory signaling pathway via PDE4 inhibition.

Antiviral Activity: Dual-Acting Mechanism
Brilacidin has demonstrated broad-spectrum antiviral activity against a range of enveloped

viruses, including human coronaviruses such as SARS-CoV-2.[6][7] Its antiviral mechanism is

twofold:

Direct Virucidal Action: Brilacidin can directly interact with and disrupt the integrity of the viral

envelope, thereby inactivating the virus and preventing its entry into host cells.[6][8]

Host-Targeting Action: Brilacidin can bind to heparan sulfate proteoglycans (HSPGs) on the

surface of host cells.[6][7] Since many viruses use HSPGs as an attachment factor, Brilacidin

effectively blocks this initial step of viral entry.[6]
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Dual antiviral mechanism of action of Brilacidin.

Preclinical Data
In Vitro Antimicrobial and Antifungal Activity
Brilacidin exhibits potent activity against a broad spectrum of bacterial and fungal pathogens,

including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Brilacidin against Bacterial Pathogens
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Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL)

Staphylococcus aureus

(including MRSA)
0.25 0.5

Staphylococcus epidermidis - -

Streptococcus pneumoniae - 1-4

Streptococcus viridans - 8-32

Haemophilus influenzae - 4-32

Pseudomonas aeruginosa - 4-16

Neisseria gonorrhoeae 4 8

Data compiled from multiple sources.[9][10][11]

Table 2: Minimum Inhibitory Concentration (MIC) of Brilacidin against Fungal Pathogens

Fungal Species MIC Range (µg/mL)

Aspergillus fumigatus >80

Candida spp. <4

Coccidioides spp. <4

Mucorales <4

Sporothrix spp. <4

Fusarium spp. <4

Data compiled from multiple sources.[12][13]

In Vitro Antiviral Activity
Brilacidin has demonstrated significant in vitro efficacy against various human coronaviruses.

Table 3: In Vitro Antiviral Activity of Brilacidin
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Virus Cell Line Assay EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

SARS-CoV-2 Calu-3 Plaque Assay 0.565 241 426

HCoV-229E - VYR Assay 1.59 ± 0.07 - -

HCoV-OC43 - VYR Assay 4.81 ± 0.95 - -

HCoV-NL63 - VYR Assay 2.45 ± 0.05 - -

Data compiled from multiple sources.[8][14]

Clinical Development and Efficacy
Brilacidin has been evaluated in multiple Phase 2 clinical trials for various indications.

Acute Bacterial Skin and Skin Structure Infections
(ABSSSI)
A Phase 2b trial (NCT02052388) evaluated intravenous Brilacidin for the treatment of ABSSSI.

The trial demonstrated that a single dose of Brilacidin was comparable in safety and efficacy to

a 7-day dosing regimen of daptomycin.[15] The study involved 215 patients randomized to one

of three Brilacidin dosing regimens or a daptomycin control arm.[15] The primary endpoint of

clinical success at 48-72 hours was met, showing the potential for a shorter treatment duration

with Brilacidin.[15]

Oral Mucositis (OM)
A Phase 2 trial (NCT02324335) assessed Brilacidin as an oral rinse for the prevention of

severe oral mucositis (SOM) in patients with head and neck cancer receiving chemoradiation.

[2][3]

Table 4: Efficacy of Brilacidin in Phase 2 Oral Mucositis Trial (NCT02324335)
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Population
Incidence of
Severe OM
(Brilacidin)

Incidence of
Severe OM
(Placebo)

Reduction in
SOM

p-value

Modified Intent-

to-Treat (mITT)
42.9% 60.0% 28.5% -

Per Protocol

(PP)
36.8% 60.0% 38.7% -

mITT

(Aggressive

Chemotherapy)

25.0% 71.4% 65.0% 0.0480

PP (Aggressive

Chemotherapy)
14.3% 72.7% 80.3% 0.0249

Data compiled from multiple sources.[2][3][5]

Inflammatory Bowel Disease (IBD)
A Phase 2 proof-of-concept trial evaluated Brilacidin administered as an enema in patients with

Ulcerative Proctitis/Ulcerative Proctosigmoiditis (UP/UPS).[4][7]

Table 5: Efficacy of Brilacidin in Phase 2 IBD Trial

Outcome Result

Clinical Remission (Day 42) 6 out of 12 patients

Partial Remission (Day 42) 2 out of 12 patients

Improvement in Quality of Life (SIBQ) Reported by all 12 patients

Data compiled from a source.[7]

COVID-19
A Phase 2 trial (NCT04784897) investigated intravenous Brilacidin in hospitalized patients with

moderate-to-severe COVID-19.[16][17] While the primary endpoint of time to sustained
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recovery was not met for the overall population, a subgroup of patients who received treatment

early after symptom onset showed a statistically significant improvement.[16]

Safety and Tolerability
Across multiple clinical trials, Brilacidin has been generally well-tolerated.

Table 6: Summary of Safety Findings from Clinical Trials

Indication Trial
Key Safety and Tolerability
Findings

Oral Mucositis NCT02324335

Brilacidin oral rinse was

generally well-tolerated. Safety

findings were typical for

patients with Head and Neck

Cancer undergoing

chemoradiation. No serious

adverse events (SAEs) were

deemed related to Brilacidin.

Inflammatory Bowel Disease Phase 2

The treatment was safe and

well-tolerated, with no reports

of serious adverse events.

IBD (Oral Formulation) Phase 1 (NCT03234465)

Delayed-release tablets were

well-tolerated with no serious

adverse events reported.

Adverse events were of mild

intensity and not related to the

study treatment.

Data compiled from multiple sources.[2][7]

Experimental Protocols
Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
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Workflow for MIC determination by broth microdilution.

Detailed Steps:

Preparation of Brilacidin Dilutions:

Prepare a stock solution of Brilacidin.
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Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton

broth (CAMHB) in a 96-well microtiter plate.

Inoculum Preparation:

Culture the bacterial strain overnight on an appropriate agar medium.

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland

standard.

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x

10^5 CFU/mL in each well.

Inoculation:

Add the standardized bacterial inoculum to each well of the microtiter plate containing the

Brilacidin dilutions.

Include a positive control well (broth and inoculum, no drug) and a negative control well

(broth only).

Incubation:

Incubate the plate at 37°C for 18-24 hours.

MIC Determination:

Visually inspect the plate for turbidity.

The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial

growth.

Plaque Reduction Assay for Antiviral Activity
Detailed Steps:

Cell Seeding:
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Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to

confluence.

Virus-Drug Incubation:

Prepare serial dilutions of Brilacidin in a virus infection medium.

Mix each drug dilution with a standardized amount of virus (to produce 50-100 plaques per

well).

Incubate the virus-drug mixture for 1 hour at 37°C.

Infection:

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

Inoculate the cells with the virus-drug mixtures.

Allow the virus to adsorb for 1 hour at 37°C.

Overlay and Incubation:

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing

agarose or methylcellulose) to restrict virus spread to adjacent cells.

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

Plaque Visualization and Counting:

Fix the cells (e.g., with 10% formalin).

Stain the cell monolayer with a dye such as crystal violet.

Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque reduction for each Brilacidin concentration compared

to the virus-only control.
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Determine the EC50 (the concentration that inhibits 50% of plaque formation) by plotting

the percent inhibition against the log of the drug concentration.

Conclusion
Brilacidin is a promising, late-stage drug candidate with a unique, multi-modal mechanism of

action that encompasses potent antimicrobial, immunomodulatory, and antiviral properties. Its

non-peptidic nature offers advantages in terms of stability and potency. Preclinical and clinical

data have demonstrated its efficacy and a favorable safety profile across a range of indications,

including serious bacterial infections, inflammatory conditions, and viral diseases. Further

clinical development is warranted to fully elucidate the therapeutic potential of this novel host

defense protein mimetic.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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